molecular formula C10H12N2O B12609463 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-35-1

6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine

Cat. No.: B12609463
CAS No.: 651314-35-1
M. Wt: 176.21 g/mol
InChI Key: ZWDUMGFEJHPKMT-UHFFFAOYSA-N
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Description

6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound featuring a tetrahydropyridine (THP) ring conjugated to a 1,2-oxazole moiety via an ethenyl linker. The THP scaffold is a partially saturated pyridine derivative, conferring both aromatic and aliphatic reactivity, while the 1,2-oxazole group introduces electron-rich and hydrogen-bonding capabilities. This structural hybrid is of interest in medicinal chemistry due to the pharmacological relevance of THP derivatives (e.g., neuroactive or anticancer agents) and the oxazole ring’s role in enhancing bioavailability and target binding .

Properties

CAS No.

651314-35-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-[2-(1,2,3,4-tetrahydropyridin-6-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h3-6,8,11H,1-2,7H2

InChI Key

ZWDUMGFEJHPKMT-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(NC1)C=CC2=CC=NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and the development of more efficient catalysts for the Heck reaction.

Mechanism of Action

The mechanism of action of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) and the indazole derivative 6-[2-(methylcarbamoyl)phenylsulfanyl]-3-E-[2-(pyridin-2-yl)ethenyl]indazole (). Key structural differences and similarities are summarized below:

Compound Core Structure Key Functional Groups Biological Relevance
6-[2-(1,2-Oxazol-5-yl)ethenyl]-THP Tetrahydropyridine + oxazole Ethenyl linker, oxazole ring Hypothesized CNS/anticancer activity
MPTP () Tetrahydropyridine + phenyl Methyl group, phenyl substituent Neurotoxin (induces parkinsonism)
Indazole derivative () Indazole + pyridine Carbamoyl, sulfanyl, ethenyl linker Antiproliferative (abnormal cell growth)
  • MPTP : The phenyl group at the 4-position of MPTP is critical for its neurotoxicity, as it is metabolized to MPP+, a mitochondrial complex I inhibitor. In contrast, the oxazole group in the target compound may reduce toxicity while retaining affinity for CNS targets .
  • Indazole derivative : The sulfanyl and carbamoyl groups enhance solubility and protein-binding interactions, which are absent in the target compound. This suggests divergent therapeutic applications (e.g., anticancer vs. neurological) .

Pharmacological and Toxicological Profiles

  • MPTP : Selectively destroys dopaminergic neurons via metabolic activation, causing irreversible parkinsonism. Its mechanism involves redox cycling and oxidative stress .
  • Indazole derivative: Inhibits abnormal cell growth by targeting kinase pathways (e.g., VEGF or EGFR). The pyridinyl ethenyl group facilitates π-π stacking with enzyme active sites .
  • However, the ethenyl linker could pose metabolic instability compared to the indazole derivative’s sulfanyl group.

Crystallographic and Computational Data

Structural analysis of similar compounds often employs tools like SHELX for crystallographic refinement (). For example:

  • MPTP’s crystal structure reveals planar phenyl-THP alignment, favoring blood-brain barrier penetration.

Biological Activity

6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

Biological Activities

This compound exhibits various biological activities that can be categorized into several key areas:

1. Anticancer Activity
Research indicates that derivatives of 1,2-oxazole compounds have shown promising anticancer properties. For instance, studies have demonstrated that certain oxazole derivatives exhibit cytotoxic effects against various human cancer cell lines. In particular:

  • Cytotoxicity : Compounds similar to 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine have been tested against leukemia and breast cancer cell lines (e.g., CEM-13 and MCF-7), showing significant inhibition of cell proliferation .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of p53 pathways and caspase cleavage .

2. Antimicrobial Activity
The oxazole ring structure has been associated with antimicrobial properties. Several studies have highlighted the effectiveness of oxazole derivatives against a range of bacterial and fungal pathogens. For example:

  • In vitro Studies : Compounds related to 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine have shown activity against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects
Certain derivatives have also been evaluated for their anti-inflammatory properties. In experimental models:

  • Rat Paw Edema Method : Some oxazole derivatives exhibited significant reduction in edema formation compared to control groups .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of a series of oxazole derivatives on human cancer cell lines. The results indicated that compounds with the oxazole moiety significantly inhibited cell growth in a dose-dependent manner. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, several oxazole derivatives were tested against common pathogens. The results showed that some compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Research Findings Summary

The following table summarizes key findings related to the biological activities of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine and its derivatives:

Activity Cell Line/Pathogen Effect Reference
AnticancerCEM-13 (leukemia)Significant cytotoxicity
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusMIC < 10 µM
AntimicrobialEscherichia coliMIC < 10 µM
Anti-inflammatoryRat paw edema modelReduction in edema

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